Hdac8-IN-6
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Overview
Description
Hdac8-IN-6 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Preparation Methods
The synthesis of Hdac8-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions may include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, optimizing parameters to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Hdac8-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the this compound molecule. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of this compound, potentially enhancing or diminishing its inhibitory activity.
Scientific Research Applications
Hdac8-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC8 in various biochemical pathways.
Biology: Helps in understanding the epigenetic regulation of gene expression and its impact on cellular functions.
Mechanism of Action
Hdac8-IN-6 exerts its effects by selectively binding to the active site of HDAC8, inhibiting its deacetylase activity. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone proteins and other non-histone substrates regulated by HDAC8. The pathways involved in its mechanism of action are primarily related to epigenetic regulation and gene expression .
Comparison with Similar Compounds
Hdac8-IN-6 is unique in its high selectivity for HDAC8 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC8.
Romidepsin: Another HDAC inhibitor with broader activity across multiple HDAC isoforms.
Panobinostat: Known for its potent inhibitory activity but with less specificity for HDAC8. The uniqueness of this compound lies in its ability to selectively target HDAC8, potentially reducing side effects associated with non-selective HDAC inhibition.
Properties
Molecular Formula |
C19H18IN3O2 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-N-(3-ethynyl-1-methylpyridin-1-ium-4-yl)-3-oxopropanamide;iodide |
InChI |
InChI=1S/C19H17N3O2.HI/c1-3-14-11-21(2)9-8-17(14)20-18(23)10-19(24)22-12-15-6-4-5-7-16(15)13-22;/h1,4-9,11H,10,12-13H2,2H3;1H |
InChI Key |
FGQPRQWRACRCSI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=C(C=C1)NC(=O)CC(=O)N2CC3=CC=CC=C3C2)C#C.[I-] |
Origin of Product |
United States |
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